molecular formula C20H23BrN4O3 B2582361 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide CAS No. 1705311-08-5

1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2582361
CAS No.: 1705311-08-5
M. Wt: 447.333
InChI Key: MUPAGJICIUJZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide is a chemical research compound offered for investigative purposes. This molecule is characterized by a pyrazol-4-yl group linked to a tetrahydropyran (oxan-4-yl)methyl chain and a 5-oxopyrrolidine-3-carboxamide scaffold substituted with a 3-bromophenyl ring. Compounds within the pyrrolidine-3-carboxamide and pyrazole-carboxamide structural families have been identified as key scaffolds in medicinal chemistry research, showing potential as inhibitors for various biological targets . For instance, research on related pyrazole carboxamide structures has demonstrated their potential to inhibit fungal succinate dehydrogenase and cytochrome oxidase, making them subjects of interest in agricultural fungicide development . Similarly, pyrrolidine-3-carboxamide analogues have been investigated for their activity against bacterial targets, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . The specific bromophenyl and tetrahydropyran substitutions in this compound may influence its physicochemical properties, binding affinity, and metabolic stability, presenting a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound in hit-to-lead optimization campaigns, target identification, and mechanistic studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(3-bromophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3/c21-16-2-1-3-18(9-16)25-12-15(8-19(25)26)20(27)23-17-10-22-24(13-17)11-14-4-6-28-7-5-14/h1-3,9-10,13-15H,4-8,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPAGJICIUJZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent steps involve the formation of the pyrazole ring and the pyrrolidine carboxamide moiety through cyclization and amide coupling reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have suggested that compounds with similar structural motifs may act as potent inhibitors of specific cancer pathways. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the bromophenyl group is believed to enhance the lipophilicity and binding affinity to target proteins involved in tumor growth .

Antimicrobial Properties

Research indicates that pyrazole derivatives can exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function. For example, studies have reported that similar compounds show efficacy against Mycobacterium tuberculosis by inhibiting the enzyme CYP121A1, which is crucial for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide may have potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to this compound:

StudyFindingsApplication
Identified pyrazole derivatives showed low MIC values against Mycobacterium tuberculosis.Potential treatment for tuberculosis.
Demonstrated anticancer properties through apoptosis induction in various cancer cell lines.Cancer therapy development.
Compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro.Treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred properties of the target compound and its analogs:

Compound Name Core Structure R1 (Phenyl Substituent) R2 (Heterocyclic Group) Molecular Weight (g/mol) Key Features
Target Compound
1-(3-Bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide
5-Oxopyrrolidine-3-carboxamide 3-Bromophenyl 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl ~445 (estimated) Enhanced lipophilicity (Br), improved solubility (tetrahydropyran)
Compound
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
5-Oxopyrrolidine-3-carboxamide 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl ~362 (C₁₆H₁₇FN₄O₂S) Rigid thiadiazole ring; potential for π-stacking interactions
Compound
1-(3-Chlorophenyl)-N-ethyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Pyrazole-4-carboxamide 3-Chlorophenyl Ethyl, trifluoromethyl ~317 (C₁₃H₁₁ClF₃N₃O) High electronegativity (Cl, CF₃); likely metabolic instability (alkyl chain)
Compound
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl Sulfonamide-linked chromenone 589.1 (M⁺+1) High molecular weight; chromenone core may confer fluorescence properties

Structural and Physicochemical Analysis

  • Bromine’s larger atomic radius (1.85 Å vs. 1.47 Å for Cl) may improve van der Waals interactions in hydrophobic binding pockets.
  • R2 Heterocyclic Modifications: The oxan-4-ylmethyl group in the target compound likely improves solubility due to tetrahydropyran’s oxygen atom, which can form hydrogen bonds. This contrasts with the 5-isopropyl-1,3,4-thiadiazol-2-yl group (), where the sulfur atom contributes to rigidity but may reduce solubility . Pyrazole vs.
  • Synthetic Routes :

    • The target compound may be synthesized via amide coupling between 5-oxopyrrolidine-3-carboxylic acid and the pyrazole amine, followed by bromophenyl substitution. highlights the use of Suzuki-Miyaura cross-coupling (boronic acids, palladium catalysts) for analogous aryl modifications .

Biological Activity

The compound 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromophenyl group, which is known to enhance biological activity through various mechanisms.
  • A pyrazole moiety, which has been associated with a wide range of pharmacological effects.
  • A pyrrolidine ring that contributes to the compound's stability and solubility.

Molecular Formula

The molecular formula for this compound is C17_{17}H19_{19}BrN4_{4}O3_{3}.

Research indicates that pyrazole derivatives exhibit diverse biological activities, including:

  • Anti-inflammatory effects : Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antimicrobial properties : Certain pyrazole derivatives demonstrate efficacy against various bacterial strains and fungi.
  • Anticancer activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related pyrazole compounds. For example:

  • Study on Pyrazole Derivatives :
    • Researchers synthesized various pyrazole derivatives and evaluated their anti-inflammatory properties. The results indicated significant inhibition of COX enzymes in vitro, suggesting potential for treating inflammatory diseases .
  • Antimicrobial Activity :
    • A series of experiments demonstrated that certain pyrazole compounds exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anticancer Potential :
    • Another study focused on the anticancer effects of pyrazole derivatives, revealing that these compounds could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityReference
Pyrazole AAnti-inflammatory
Pyrazole BAntimicrobial
Pyrazole CAnticancer

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide?

  • The synthesis involves multi-step routes, including:

  • Nucleophilic substitution for introducing the bromophenyl group (optimized with anhydrous DMF at 80–100°C) .
  • Condensation reactions to form the pyrrolidine-3-carboxamide core, using coupling agents like EDCI/HOBt .
  • Cyclization under reflux with catalysts (e.g., Pd(PPh₃)₄) for pyrazole ring formation .
    • Critical parameters include solvent polarity (e.g., dichloromethane for steric hindrance mitigation) and temperature control to avoid side reactions .

Q. How is structural characterization performed to confirm the compound’s identity?

  • 1H/13C NMR : Assigns protons and carbons, e.g., the oxan-4-ylmethyl group’s singlet at δ 3.4–3.6 ppm and pyrrolidine carbonyl at ~170 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~500–550) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the pyrazole-pyrrolidine framework .

Q. What functional groups influence the compound’s reactivity and interactions?

  • 3-Bromophenyl : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Oxan-4-ylmethyl : Modulates lipophilicity, improving membrane permeability .
  • Carboxamide : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Compare bromophenyl (electron-withdrawing) with chlorophenyl or fluorophenyl analogs to assess halogen effects on target binding .
  • Oxane ring modification : Replace oxan-4-ylmethyl with tetrahydropyran or cyclohexyl groups to study steric and electronic impacts .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as the carboxamide’s role in binding kinase domains .

Q. What strategies resolve discrepancies in biological activity data across assays?

  • Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities (e.g., regioisomers) as confounding factors .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) explains inconsistent in vivo/in vitro results .

Q. How can computational methods predict target engagement and mechanism of action?

  • Molecular dynamics simulations : Model interactions with putative targets (e.g., kinases) to identify binding modes and residence times .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (target ~2.5–3.5) .
  • Network pharmacology : Map compound-target-disease associations to prioritize pathways (e.g., apoptosis, inflammation) for experimental validation .

Q. What synthetic strategies improve yield in sterically hindered reactions?

  • Microwave-assisted synthesis : Accelerates reactions (e.g., amide coupling) under controlled temperatures (100–120°C) to reduce decomposition .
  • Lewis acid catalysis : Employ ZnCl₂ or BF₃·Et₂O to activate carbonyl groups in cyclization steps .
  • Solvent optimization : Use high-boiling solvents (e.g., DMF or NMP) for reactions requiring prolonged heating .

Q. How does the oxan-4-ylmethyl group impact pharmacokinetic properties?

  • Lipophilicity : The oxane ring increases logD compared to linear ethers, enhancing tissue penetration but potentially reducing aqueous solubility .
  • Metabolic stability : Oxane’s conformational rigidity may slow oxidative metabolism, as seen in analogs with longer plasma half-lives (t₁/₂ ~4–6 hrs) .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels in rodent models, as oxane-containing analogs show lower hepatotoxicity than cyclohexyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.